Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate
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Overview
Description
Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorophenyl group, a cyano group, and an ester functional group
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown Understanding these effects is crucial for predicting the compound’s potential therapeutic applications and side effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 3-Amino-5-(4-chlorophenyl)-4-imino-7-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
Ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
ethyl 2-[6-(4-chlorophenyl)-3-cyano-2-oxopyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-2-22-15(20)10-19-14(8-5-12(9-18)16(19)21)11-3-6-13(17)7-4-11/h3-8H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXWOIAVQFSUMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=C(C1=O)C#N)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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